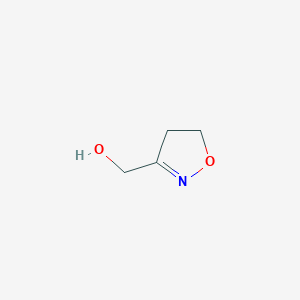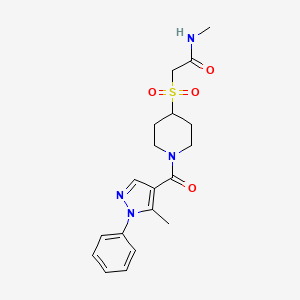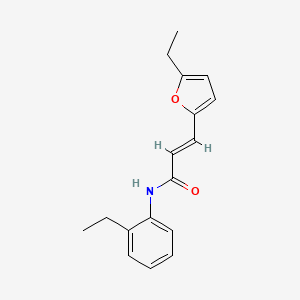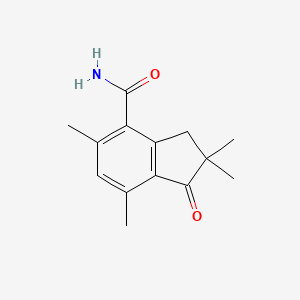
Hydroxymethylisoxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethylisoxazoline is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the isoxazoline family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxymethylisoxazoline can be synthesized through several methods. One common approach involves the cyclization of nitrile oxides with alkenes in a 1,3-dipolar cycloaddition reaction . Another method includes the condensation of β-keto esters with hydroxylamine in the presence of an alkali . Additionally, electrochemical synthesis has been explored, where aldoximes are converted to isoxazolines in an electrochemically enabled regio- and diastereoselective reaction with electron-deficient alkenes .
Industrial Production Methods: Industrial production of this compound typically employs the 1,3-dipolar cycloaddition reaction due to its efficiency and scalability. The use of metal-free catalysts has been emphasized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Hydroxymethylisoxazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can yield isoxazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Isoxazole derivatives.
Reduction: Isoxazolidines.
Substitution: Various substituted isoxazolines with different functional groups.
Scientific Research Applications
Hydroxymethylisoxazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxymethylisoxazoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death . In pharmaceuticals, it may inhibit specific enzymes or receptors, thereby modulating biological pathways to exert therapeutic effects .
Comparison with Similar Compounds
- Isoxazole
- Oxazole
- Thiazole
- Pyrrole
- Furan
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-4-1-2-7-5-4/h6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXHZONWMAQUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)
![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)
![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)
![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)
![2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2666163.png)

![METHYL 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE](/img/structure/B2666166.png)

![2-{5-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2666169.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2666171.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)

![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2666179.png)
